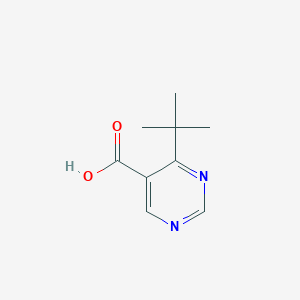
4-Tert-butylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position, making it a unique derivative of pyrimidine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve:
Formation of an intermediate: Reacting the aniline with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the pyrimidine ring.
Introduction of tert-butyl and carboxylic acid groups: Subsequent reactions introduce the tert-butyl group at the 4-position and the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Tert-butylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
4-Tert-butylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-tert-butylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific context of its application.
類似化合物との比較
4-Tert-butylpyridine: Similar in structure but lacks the carboxylic acid group.
5-Carboxypyrimidine: Contains the carboxylic acid group but lacks the tert-butyl group.
4-Tert-butyl-2,6-dimethylpyrimidine: Features additional methyl groups at the 2 and 6 positions.
Uniqueness: 4-Tert-butylpyrimidine-5-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and diverse reactivity in chemical synthesis.
生物活性
4-Tert-butylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its interactions with enzymes, receptor binding, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a carboxylic acid at the 5-position. The molecular formula is C10H12N2O2, with a molecular weight of approximately 180.20 g/mol. The presence of the tert-butyl group enhances steric hindrance, which can influence its biological interactions and reactivity .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies indicate that modifications to the pyrimidine structure can significantly affect its binding affinity to various enzymes. For instance, structural analogs have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Preliminary data suggest that certain derivatives exhibit notable COX-2 inhibition with IC50 values comparable to established inhibitors like celecoxib .
Receptor Binding
This compound has been investigated for its binding affinity to specific receptors. Interaction studies reveal that the compound can bind effectively to targets involved in pain modulation, potentially acting as an antagonist for TRPV1 receptors. This receptor is known for its role in nociception, and compounds with similar structures have demonstrated significant antagonistic effects .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives highlights how variations in substitution patterns can lead to significant differences in biological activity. For example, compounds with amino or methyl substitutions at different positions on the pyrimidine ring showed enhanced hydrophilicity and altered reactivity profiles .
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl group enhances steric hindrance | Potential COX-2 inhibitor |
| 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid | Amino group may increase hydrophilicity | Improved enzyme binding |
| 2-Methyl-4-tert-butylpyrimidine-5-carboxylic acid | Methyl group could influence reactivity | Varies based on structural modifications |
Neuropathic Pain Models
In vivo studies involving neuropathic pain models have demonstrated that certain derivatives of pyrimidines, including those related to this compound, exhibit strong antiallodynic effects. For instance, compounds were tested against capsaicin-induced pain responses, showing significant efficacy in reducing pain sensitivity .
Alzheimer's Disease Research
Recent research has explored the potential neuroprotective effects of related compounds against amyloid-beta toxicity in Alzheimer's disease models. The findings suggest that modifications to the pyrimidine structure can enhance protective effects against neurodegeneration, possibly through inhibition of β-secretase and acetylcholinesterase activities .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
4-tert-butylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)7-6(8(12)13)4-10-5-11-7/h4-5H,1-3H3,(H,12,13) |
InChIキー |
MRVNYZDIGPGEII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=NC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















